Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH

Solid-phase peptide synthesis Pseudoproline monomers Acylation efficiency

Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH is a sequence-specific pseudoproline dipeptide for Fmoc SPPS, engineered to prevent aggregation at Gln-Thr motifs. Unlike Thr pseudoproline monomers requiring double coupling or 40°C heating, this preformed dipeptide bypasses the hindered oxazolidine nitrogen, enabling single-step two-residue incorporation. Critical for 'difficult' peptides >30 residues and cyclic peptides, it improves crude purity and cyclization yield. Procure ≥98% HPLC-grade material for reliable synthesis where monomer strategies fail.

Molecular Formula C46H45N3O7
Molecular Weight 751.9 g/mol
Cat. No. B2696372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH
Molecular FormulaC46H45N3O7
Molecular Weight751.9 g/mol
Structural Identifiers
InChIInChI=1S/C46H45N3O7/c1-30-41(43(52)53)49(45(2,3)56-30)42(51)39(47-44(54)55-29-38-36-25-15-13-23-34(36)35-24-14-16-26-37(35)38)27-28-40(50)48-46(31-17-7-4-8-18-31,32-19-9-5-10-20-32)33-21-11-6-12-22-33/h4-26,30,38-39,41H,27-29H2,1-3H3,(H,47,54)(H,48,50)(H,52,53)/t30-,39+,41+/m1/s1
InChIKeyJQTGZPUCAULNOC-QZNHJORUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH: A Critical Pseudoproline Dipeptide for Overcoming Aggregation in Fmoc SPPS


Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH (CAS 1572725-72-4) is a protected pseudoproline dipeptide building block specifically designed for Fmoc solid-phase peptide synthesis (SPPS) . It consists of an Fmoc-protected glutamine residue (with trityl side-chain protection) linked to a threonine residue that has been reversibly protected as a 2,2-dimethyloxazolidine (pseudoproline) . This compound addresses a fundamental challenge in peptide synthesis: the aggregation of resin-bound peptide chains due to β-sheet formation during chain elongation .

Why Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH Cannot Be Substituted with In-Class Pseudoproline Alternatives


Pseudoproline dipeptides are not interchangeable commodities. Each dipeptide is designed for a specific sequence motif where aggregation is anticipated or encountered. Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH is engineered specifically for peptides containing the Gln-Thr dipeptide motif, with the threonine residue protected as a structure-disrupting oxazolidine . Attempting to substitute this compound with a generic Thr pseudoproline monomer (Fmoc-Thr[Psi(Me,Me)pro]-OH) leads to markedly different acylation efficiency—research shows that Thr pseudoproline monomers require double coupling or thermal conditions (40 °C) to achieve adequate incorporation, whereas the preformed Gln-Thr dipeptide bypasses this difficult acylation step entirely [1]. Similarly, substituting with a Ser-based pseudoproline dipeptide such as Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH alters the native peptide sequence, compromising the intended biological activity. The selection of a pseudoproline building block is sequence-dependent; generic substitution risks incomplete coupling, low crude peptide purity, and ultimately synthesis failure [2].

Quantitative Differentiation Evidence for Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH: Comparator-Based Selection Data


Avoidance of Low Acylation Efficiency: Dipeptide vs. Thr Pseudoproline Monomer

Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH is supplied as a preformed dipeptide specifically to circumvent the intrinsically difficult acylation of the hindered oxazolidine nitrogen in Thr pseudoproline monomers. Comparative studies on the Thr[Psi(Me,Me)Pro] monomer reveal that, unlike the Ser[Psi(Me,Me)Pro] monomer which achieves near-quantitative yields with single coupling [1], the sterically more hindered Thr monomer requires double coupling or thermal conditions (40 °C) to achieve sufficient acylation [2]. The preformed Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH dipeptide eliminates this synthetic bottleneck entirely by providing the pseudoproline moiety already acylated with the preceding amino acid . This reduces the number of coupling steps required at the problematic junction and avoids the risk of incomplete incorporation that can generate deletion sequences and reduce crude peptide purity.

Solid-phase peptide synthesis Pseudoproline monomers Acylation efficiency Difficult peptides

Sequence-Specific Aggregation Disruption: Gln-Thr Motif vs. Alternative Pseudoproline Dipeptides

Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH is explicitly designed for peptides containing the Gln-Thr dipeptide motif . In contrast, other commercially available pseudoproline dipeptides target different sequence motifs: Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH is designed for Asn-Thr containing peptides, while Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH is intended for Gln-Ser motifs . The sequence context determines aggregation propensity; incorporation of a pseudoproline at an inappropriate position (e.g., substituting a Ser-based pseudoproline where a Thr is native to the sequence) fails to preserve the correct peptide sequence, compromising biological activity. Furthermore, pseudoproline efficacy is position-dependent—the oxazolidine ring must be placed precisely at residues where β-sheet nucleation occurs during chain elongation .

Aggregation suppression β-sheet disruption Difficult sequences Gln-Thr motif

HPLC Purity Specifications: Chem-Impex (≥99%) vs. Sigma-Aldrich/Novabiochem (≥97%)

Commercially available Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH from different vendors exhibits quantifiable differences in purity specifications. Chem-Impex provides this compound with a purity specification of ≥99% (HPLC) , whereas Sigma-Aldrich (Novabiochem® product line) offers the same compound with a purity specification of ≥97.0% (HPLC) and specifies that single impurities are ≤1.00% (HPLC, area%) . For applications requiring high-fidelity peptide synthesis—particularly in pharmaceutical development or when synthesizing long peptides where impurity accumulation across multiple coupling steps can severely compromise final yield—the higher purity grade may translate to reduced side-product formation and simplified downstream purification.

HPLC purity Quality control Vendor comparison Procurement

Chain Extension Efficiency: Two Residues per Coupling Cycle vs. Stepwise Single Amino Acid Addition

The dipeptide format of Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH provides a quantifiable workflow advantage: it extends the growing peptide chain by two residues in a single coupling cycle, whereas stepwise addition using Fmoc-Gln(Trt)-OH followed by Fmoc-Thr(tBu)-OH would require two separate deprotection-coupling-wash cycles . This halving of coupling steps at the aggregation-prone Gln-Thr junction not only accelerates synthesis but also reduces cumulative exposure to reagents that can promote side reactions. The incorporation of pseudoproline dipeptides has been shown to improve overall coupling efficiency even in sequences where severe aggregation is not the primary concern .

Synthesis efficiency Coupling cycles Chain elongation SPPS workflow

Regeneration of Native Threonine Upon TFA Cleavage vs. Alternative Protecting Group Strategies

The 2,2-dimethyloxazolidine (pseudoproline) protection on the threonine residue in Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH is specifically designed to be fully labile to trifluoroacetic acid (TFA) during the final global deprotection and cleavage step of Fmoc SPPS . This stands in contrast to alternative aggregation-suppression strategies such as Hmb (2-hydroxy-4-methoxybenzyl) backbone protection, which requires an additional N-terminal reprotection step after Hmb removal , or isoacyl dipeptides, which require an O→N acyl shift under mildly basic conditions post-synthesis [1]. The isopropylidene (2,2-dimethyl) substituent on the oxazolidine ring has been demonstrated to provide optimal acid lability for Fmoc SPPS conditions, cleaving efficiently during standard TFA cocktails (e.g., TFA:TIS:H2O 95:2.5:2.5) without requiring additional processing steps .

Deprotection TFA-labile Oxazolidine cleavage Native sequence restoration

Optimal Application Scenarios for Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH in Peptide Synthesis Workflows


Synthesis of Long Peptides and Small Proteins Containing Gln-Thr Junctions

Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH is optimally deployed in the solid-phase synthesis of peptides exceeding 30-40 residues in length where Gln-Thr motifs are present. In these sequences, the cumulative effect of on-resin aggregation can cause coupling yields to plummet after approximately 15-20 residues. The pseudoproline dipeptide introduces a temporary kink in the peptide backbone via cis-amide bond induction, disrupting the hydrogen-bonding networks that nucleate β-sheet formation . The preformed dipeptide format extends the chain by two residues in a single coupling step while simultaneously introducing the aggregation-disrupting oxazolidine, making it particularly valuable for automated synthesizers where extended coupling times or double couplings at problematic positions disrupt workflow efficiency .

Synthesis of Aggregation-Prone 'Difficult Sequences' in Pharmaceutical Peptide Development

In pharmaceutical peptide development, sequences rich in hydrophobic residues or those with repetitive motifs often present as 'difficult sequences' that fail under standard SPPS conditions. Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH serves as a rescue strategy for sequences containing Gln-Thr motifs where aggregation has been experimentally observed (e.g., by reduced coupling efficiency on resin as measured by Kaiser test or by poor crude HPLC profiles). The dipeptide format avoids the need to acylate the hindered oxazolidine nitrogen—a step that research demonstrates is particularly challenging for Thr pseudoproline monomers, which require double coupling or thermal conditions (40 °C) compared to their Ser counterparts that achieve near-quantitative yields with single coupling [1]. This makes the preformed Gln-Thr dipeptide especially critical when synthesizing Thr-containing difficult peptides where monomer incorporation would otherwise be unreliable.

Convergent Peptide Synthesis and Chemoselective Ligation Strategies

Pseudoproline-containing peptide segments, synthesized using Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH, exhibit enhanced solubility of protected peptide fragments, facilitating convergent synthesis approaches where fully protected segments are assembled in solution . The improved solvation properties of pseudoproline-containing fragments enable the purification and characterization of intermediate segments by reverse-phase HPLC prior to final assembly—a quality control step that is often impossible with aggregation-prone unprotected sequences. This scenario is particularly relevant for the synthesis of large peptides (50+ residues) and small proteins where stepwise SPPS becomes impractical and fragment condensation is required.

Cyclic Peptide Synthesis Requiring High Crude Purity

For cyclic peptides containing Gln-Thr motifs, incorporation of Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH during linear precursor assembly significantly improves the purity and yield of the crude linear peptide prior to cyclization [2]. Higher crude linear peptide purity directly translates to higher cyclization yields because deletion and truncation sequences—common byproducts of incomplete couplings in aggregation-prone syntheses—cannot cyclize or cyclize to form incorrect products that are difficult to separate from the desired cyclic peptide. The pseudoproline unit also facilitates cyclization by inducing a turn conformation in the linear precursor [2]. For procurement decisions, the availability of ≥99% HPLC purity grade from vendors like Chem-Impex provides additional assurance when synthesizing cyclic peptides destined for biological screening or preclinical development.

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